Cas no 943989-68-2 (Iriflophenone 2-O-alpha-L-rhamnopyranoside)

Iriflophenone 2-O-alpha-L-rhamnopyranoside structure
943989-68-2 structure
Nome del prodotto:Iriflophenone 2-O-alpha-L-rhamnopyranoside
Numero CAS:943989-68-2
MF:C19H20O9
MW:392.356706619263
CID:837570
PubChem ID:74326453

Iriflophenone 2-O-alpha-L-rhamnopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • Iriflophenone 2-O-alpha-L-rhamnopyranoside
    • 3,5-Dihydroxy-2-(4-hydroxybenzoyl)phenyl 6-deoxy-α-L-mannopyranos ide
    • IRIFLOPHENONE 2-ORHAMNOSIDE
    • Iriflophenone 2-O-rhamnoside
    • 4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate
    • Acetic acid,4,4,6a,6b,8a,11,12,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-picen-3-yl ester
    • Urs-12-en-3-yl acetate
    • [2-[(6-Deoxy-α-L-mannopyranosyl)oxy]-4,6-dihydroxyphenyl](4-hydroxyphenyl)methanone (ACI)
    • L
    • Iriflophenone 2-O-a-L-rhamnoside
    • Iriflophenone 2-O-α-rhamnoside
    • FS-9188
    • AKOS032962330
    • HY-N4009
    • A-rhamnoside
    • Iriflophenone 2-O-
    • 943989-68-2
    • CS-0024423
    • [2,4-Dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone
    • A859441
    • B0005-157103
    • [ "" ]
    • Inchi: 1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1
    • Chiave InChI: BDUFDLBIUJUAJE-KONKAKAUSA-N
    • Sorrisi: C(C1C=CC(O)=CC=1)(C1=C(O)C=C(O)C=C1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)=O

Proprietà calcolate

  • Massa esatta: 392.11100
  • Massa monoisotopica: 392.11073221g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 4
  • Complessità: 536
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 157Ų
  • XLogP3: 1.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 545.6±45.0 °C at 760 mmHg
  • Punto di infiammabilità: 237.2±28.8 °C
  • PSA: 156.91000
  • LogP: 0.24070
  • Pressione di vapore: 0.0±1.5 mmHg at 25°C

Iriflophenone 2-O-alpha-L-rhamnopyranoside Informazioni sulla sicurezza

Iriflophenone 2-O-alpha-L-rhamnopyranoside Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3870-5 mg
Iriflophenone 2-O-Rhamnoside
943989-68-2 98%
5mg
¥ 2,760 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3870-1 mg
Dimethylmatairesinol
943989-68-2
1mg
¥2035.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I15770-5mg
3,5-Dihydroxy-2-(4-hydroxybenzoyl)phenyl 6-deoxy-α-L-mannopyranos ide
943989-68-2 ,HPLC≥98%
5mg
¥4000.0 2023-09-07
DC Chemicals
DCS-079-20mg
Iriflophenone 2-O-alpha-L-rhamnopyranoside
943989-68-2 >98%, Standard References Grade
20mg
$280.0 2023-09-15
TargetMol Chemicals
TN3870-5mg
Iriflophenone 2-O-Rhamnoside
943989-68-2
5mg
¥ 2760 2024-07-24
TargetMol Chemicals
TN3870-1 ml * 10 mm
Iriflophenone 2-O-Rhamnoside
943989-68-2
1 ml * 10 mm
¥ 2860 2024-07-24
DC Chemicals
DCS-079-20 mg
Iriflophenone 2-O-alpha-L-rhamnopyranoside
943989-68-2 >98%, Standard References Grade
20mg
$280.0 2022-02-28
TargetMol Chemicals
TN3870-1 mL * 10 mM (in DMSO)
Iriflophenone 2-O-Rhamnoside
943989-68-2 98%
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-15
TargetMol Chemicals
TN3870-1 mL * 10 mM (in DMSO)
Iriflophenone 2-O-Rhamnoside
943989-68-2 98%
1 mL * 10 mM (in DMSO)
¥ 2,860 2023-07-11
A2B Chem LLC
AI63106-5mg
Iriflophenone 2-O-rhamnoside
943989-68-2 98.5%
5mg
$494.00 2024-07-18

Iriflophenone 2-O-alpha-L-rhamnopyranoside Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Acetic acid ,  Palladium Solvents: Ethyl acetate ;  4 h, 1 atm, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  30 min, rt
1.3 Reagents: Dowex ;  pH 7
Riferimento
Synthesis and Evaluation of Benzophenone O-Glycosides as α-Glucosidase Inhibitors
Liu, Qingchao; Guo, Tiantian; Li, Wenhong; Li, Dong; Feng, Zili, Archiv der Pharmazie (Weinheim, 2012, 345(10), 771-783

Iriflophenone 2-O-alpha-L-rhamnopyranoside Raw materials

Iriflophenone 2-O-alpha-L-rhamnopyranoside Preparation Products

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:943989-68-2)Iriflophenone 2-O-rhamnoside
TB01335
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:943989-68-2)Iriflophenone 2-O-alpha-L-rhamnopyranoside
A859441
Purezza:99%
Quantità:5mg
Prezzo ($):256.0